An In-depth Technical Guide to (2-Phenylpyridin-3-yl)methanamine Dihydrochloride: Structure, Properties, and Synthetic Pathways
An In-depth Technical Guide to (2-Phenylpyridin-3-yl)methanamine Dihydrochloride: Structure, Properties, and Synthetic Pathways
Introduction
(2-Phenylpyridin-3-yl)methanamine dihydrochloride is a pyridine derivative of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a privileged structure in pharmaceutical development, appearing in numerous approved drugs.[1][2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic routes for (2-phenylpyridin-3-yl)methanamine dihydrochloride, offering insights for researchers and scientists engaged in the development of novel therapeutics. The presence of a phenyl group at the 2-position and an aminomethyl group at the 3-position of the pyridine ring creates a unique three-dimensional structure with potential for diverse biological interactions. The dihydrochloride salt form enhances the compound's solubility and stability, making it amenable to biological screening and formulation studies.
Chemical Structure and Properties
The chemical structure of (2-phenylpyridin-3-yl)methanamine consists of a pyridine ring substituted with a phenyl group at the C2 position and a methanamine group at the C3 position. The dihydrochloride salt is formed by the protonation of the basic nitrogen atoms of the pyridine ring and the primary amine.
Molecular Formula: C₁₂H₁₄Cl₂N₂
Molecular Weight: 257.16 g/mol
IUPAC Name: (2-Phenylpyridin-3-yl)methanamine dihydrochloride
CAS Number: 113759-47-4
Physicochemical Properties
A comprehensive understanding of the physicochemical properties is crucial for drug development. The following table summarizes the key properties of (2-phenylpyridin-3-yl)methanamine dihydrochloride, with some values predicted based on its structure and data from analogous compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₄Cl₂N₂ | Calculated |
| Molecular Weight | 257.16 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | >250 °C (decomposes) (predicted) | |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | Inferred from dihydrochloride salt nature.[4] |
| pKa | Pyridine N: ~4.5-5.5, Primary Amine N: ~9.0-10.0 (predicted) |
Synthesis and Purification
The synthesis of (2-phenylpyridin-3-yl)methanamine dihydrochloride can be approached through several strategic routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and purity requirements. A common and logical approach involves the construction of the 2-phenylpyridine core followed by the introduction of the aminomethyl group.
Synthetic Workflow Overview
Caption: Synthetic workflow for (2-Phenylpyridin-3-yl)methanamine dihydrochloride.
Detailed Experimental Protocol: A Plausible Route
This protocol describes a plausible multi-step synthesis based on established chemical transformations.
Step 1: Suzuki Coupling to form 2-Phenyl-3-cyanopyridine
The formation of the C-C bond between the pyridine and phenyl rings is efficiently achieved via a Suzuki coupling reaction.
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Rationale: The Suzuki coupling is a robust and widely used method for forming biaryl compounds with high yields and tolerance for various functional groups.
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Procedure:
-
To a degassed solution of 2-chloronicotinonitrile (1 equivalent) and phenylboronic acid (1.2 equivalents) in a suitable solvent mixture (e.g., 1,4-dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) and a base like sodium carbonate (2 equivalents).
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Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford 2-phenyl-3-cyanopyridine.
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Step 2: Reduction of the Nitrile to the Primary Amine
The cyano group is a versatile precursor to a primary amine, which can be achieved through reduction.
-
Rationale: Catalytic hydrogenation or reduction with a metal hydride are common and effective methods for converting nitriles to primary amines.
-
Procedure:
-
Method A (Catalytic Hydrogenation): Dissolve 2-phenyl-3-cyanopyridine (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) containing a catalyst such as Raney Nickel or Palladium on carbon (10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir at room temperature for 12-24 hours.
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Monitor the reaction for the disappearance of the starting material.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude (2-phenylpyridin-3-yl)methanamine.
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Method B (Metal Hydride Reduction): To a solution of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C under an inert atmosphere, add a solution of 2-phenyl-3-cyanopyridine (1 equivalent) in the same solvent dropwise.
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Allow the reaction to warm to room temperature and stir for 4-8 hours.
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Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with the ether solvent.
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Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.
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Step 3: Formation of the Dihydrochloride Salt
The final step involves the conversion of the free base to its more stable and soluble dihydrochloride salt.
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Rationale: Salt formation is a standard procedure in pharmaceutical chemistry to improve the handling, stability, and bioavailability of amine-containing compounds.
-
Procedure:
-
Dissolve the crude (2-phenylpyridin-3-yl)methanamine in a minimal amount of a suitable organic solvent such as isopropanol or diethyl ether.
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To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
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Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield (2-phenylpyridin-3-yl)methanamine dihydrochloride.
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Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic Data (Predicted)
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¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and pyridine rings, as well as a singlet for the aminomethyl (-CH₂-NH₂) protons. The exact chemical shifts will depend on the solvent used. In D₂O, the amine protons will exchange and may not be visible.
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¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals corresponding to all the carbon atoms in the molecule. The number of signals will confirm the symmetry of the molecule.
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IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C=C and C=N stretching of the aromatic rings (in the 1400-1600 cm⁻¹ region).[5][6]
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Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. For the free base, the expected molecular ion peak [M+H]⁺ would be at m/z 185.10.
Potential Applications and Pharmacological Relevance
The (2-phenylpyridin-3-yl)methanamine scaffold is a valuable building block in drug discovery. Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][7] The specific substitution pattern of this compound suggests potential interactions with various biological targets.
Hypothesized Mechanism of Action Pathway
Given the structural similarities to other neuroactive compounds, one could hypothesize its potential interaction with receptors or enzymes in the central nervous system. For instance, derivatives of phenyl-pyridine ethanamine have been investigated as N-methyl-D-aspartic acid (NMDA) receptor antagonists.[8]
Caption: Hypothesized signaling pathway for a derivative of the title compound.
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific pharmacological profile and therapeutic potential of (2-phenylpyridin-3-yl)methanamine dihydrochloride and its analogs.
Conclusion
(2-Phenylpyridin-3-yl)methanamine dihydrochloride represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a detailed overview of its chemical structure, properties, and plausible synthetic methodologies. The presented protocols and analytical data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating further exploration of this and related compounds.
References
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MDPI. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. [Link]
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PubMed. (1997). -(S)-Alpha-phenyl-2-pyridine-ethanamine Dihydrochloride-, a low affinity uncompetitive N-methyl-D-aspartic acid antagonist, is effective in rodent models of global and focal ischemia. [Link]
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ResearchGate. (2016). A review on the medicinal importance of pyridine derivatives. [Link]
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CHIMIA. (Year not available). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]
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Revue Roumaine de Chimie. (Year not available). ir spectral study on nature of 2–pyridine aldoxime methyl chloride interaction with some sterols. iii. lanosterol and 7-dehydrocholesterol. [Link]
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Kirk-Othmer Encyclopedia of Chemical Technology. (4th Edition). PYRIDINE AND PYRIDINE DERIVATIVES Vol 20. [Link]
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